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molecular formula C4H3N5O6 B8335940 1-Methyl-2,4,5-trinitroimidazole CAS No. 19183-20-1

1-Methyl-2,4,5-trinitroimidazole

Cat. No. B8335940
M. Wt: 217.10 g/mol
InChI Key: MNYFLTUIJHCVIQ-UHFFFAOYSA-N
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Patent
US07304164B1

Procedure details

Nitronium tetrafluoroborate (NO2BF4, 5.0 g, 37.6 mmol) was added to the solid of 1-methyl-2,4-dinitroimidazole (4.0 g, 23.3 mmol) at room temperature. Then the reaction temperature was brought to 105° C. within 15 minutes. At that temperature, all solids melted. The reaction mixture was then stirred at that temperature for 1.5 hrs, then cooled to room temperature and diluted with methylene chloride before being poured onto ice/water. The product was extracted with methylene chloride (3×60 ml). The combined organic phase was washed successively with water (50 ml), 10% aq. NaHCO3 (30 ml), and water (50 ml) and dried over Na2SO4. The solvent was removed in vacuo and the residue was recrystallized with ethanol to give 3.72 g (74%) of 1-methyl-2,4,5-trinitroimidazole as pale yellow crystals, mp=84.0-85.0° C. (literature, mp=82° C.). The structure of the compound was confirmed by NMR spectroscopy.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[CH3:9][N:10]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[N:12]=[C:11]1[N+:18]([O-:20])=[O:19]>C(Cl)Cl>[CH3:9][N:10]1[C:14]([N+:7]([O-:8])=[O:6])=[C:13]([N+:15]([O-:17])=[O:16])[N:12]=[C:11]1[N+:18]([O-:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
4 g
Type
reactant
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at that temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before being poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride (3×60 ml)
WASH
Type
WASH
Details
The combined organic phase was washed successively with water (50 ml), 10% aq. NaHCO3 (30 ml), and water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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